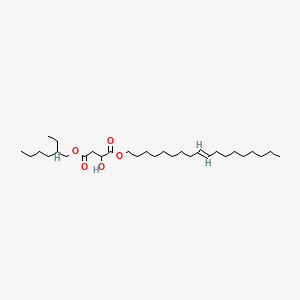

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is a malic acid diester derivative featuring two distinct ester groups: a 2-ethylhexyl chain and an octadec-9-enyl (oleyl) chain. Malic acid, a dicarboxylic acid, serves as the core structure, with esterification occurring at its 1- and 4-carboxyl positions. The compound’s structure combines a branched alkyl group (2-ethylhexyl) and a long unsaturated alkenyl chain (octadec-9-enyl), which may confer unique physicochemical properties, such as enhanced lipophilicity and flexibility, compared to simpler malate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate typically involves the esterification of malic acid with 2-ethylhexanol and octadec-9-enol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters like malates undergo hydrolysis under acidic or basic conditions to form carboxylic acids (or their salts) and alcohols. For example, di-2-ethylhexyl phthalate (DEHP), a diester similar in structure, hydrolyzes to produce mono-2-ethylhexyl phthalate (MEHP) and phthalic acid . For the target compound:

-

Acidic Hydrolysis :

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate+H3O+→Malic acid+2-Ethylhexanol+Octadec-9-enol -

Basic Hydrolysis :

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate+OH−→Malate salt+2-Ethylhexanol+Octadec-9-enol

This reaction pathway is common for esters, with hydrolysis rates influenced by pH, temperature, and catalysts .

Transesterification

Esters can undergo transesterification with alcohols or other nucleophiles to form new esters. For example, DEHP reacts with alcohols in the presence of acids to form mixed esters . The target compound may exhibit similar reactivity:

-

Reaction with Alcohols :

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate+R-OH→New ester+Original alcohol

Conditions like acidic catalysts (e.g., H₂SO₄) and elevated temperatures would facilitate this exchange .

Thermal Stability and Degradation

Malate esters, particularly those with long alkyl chains (e.g., octadec-9-enyl), may degrade thermally. While no direct data exists for this compound, studies on DEHP show that high temperatures can lead to ester bond cleavage, forming smaller fragments . Thermal degradation could release malic acid and alkenes (from the octadec-9-enyl group).

Polymerization and Cross-Linking

Malate esters are used in polymer synthesis. The ester groups may react with diols or polyols to form polyesters. For example, diesters like DEHP are used in PVC plasticizers, though their reactivity in polymers is limited to physical interactions rather than covalent bonding . The target compound’s ester groups could participate in condensation reactions with multifunctional alcohols or acids.

Comparison of Ester Reaction Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, H₂O, 60–100°C | Malic acid, 2-ethylhexanol, octadec-9-enol |

| Transesterification | R-OH, acid catalyst, elevated temp | Mixed esters, alcohols |

| Thermal Degradation | High temperature (>200°C) | Malic acid, alkenes |

| Polymerization | Diols/polyols, condensation agents | Polyesters |

Research Gaps

The provided sources lack specific data on This compound , particularly regarding its kinetics, stability, or biological effects. Studies on analogous esters (e.g., DEHP , 2-ethylhexyl acrylate ) suggest that systematic investigations into hydrolysis rates, thermal stability, and metabolic pathways are needed.

Scientific Research Applications

Cosmetic Applications

One of the primary applications of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is in cosmetic formulations. The compound acts as an effective emulsifier and stabilizer in creams and lotions, enhancing texture and performance.

Case Study: Emulsion Stability

A patent (CN101909591A) discusses the use of branched acylcarnitines, including derivatives like this compound, in emulsion preparations for external skin applications. The study highlights that these emulsions exhibit excellent stability, making them suitable for long-term cosmetic use .

| Property | Value |

|---|---|

| Emulsion Type | Oil-in-water |

| Stability | High |

| Application | Creams, lotions |

Pharmaceutical Applications

The pharmaceutical industry also recognizes the potential of this compound for drug delivery systems. Its emulsifying properties can facilitate the formulation of lipophilic drugs, improving bioavailability.

Research Findings

Studies have shown that compounds with similar structures enhance the solubility of poorly soluble drugs. This property can be leveraged to create more effective pharmaceutical formulations .

| Drug Type | Solubility Improvement |

|---|---|

| Lipophilic Drugs | Enhanced bioavailability |

| Formulation Type | Emulsions |

Food Industry Applications

In the food industry, this compound can serve as an emulsifier and stabilizer in various food products. Its safety profile allows it to be used in food additives.

Safety and Regulatory Status

According to recent evaluations, this compound meets safety criteria for use in food products, with minimal toxicity reported in aquatic environments . Its classification as a non-hazardous substance further supports its application in food formulations.

| Application Area | Details |

|---|---|

| Food Additive Type | Emulsifier |

| Safety Profile | Non-hazardous |

Mechanism of Action

The mechanism of action of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release malic acid and the corresponding alcohols, which can then participate in various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-(2-ethylhexyl) Phthalate (DEHP)

Structural Differences :

- Core Acid : DEHP is derived from phthalic acid (aromatic dicarboxylic acid), whereas the target compound is derived from malic acid (aliphatic hydroxy-dicarboxylic acid).

- Ester Groups : DEHP contains two identical 2-ethylhexyl groups, while the target compound has a 2-ethylhexyl and an octadec-9-enyl group.

Functional and Application Differences :

- DEHP is a widely used plasticizer in polymers, enhancing flexibility and durability. It also exhibits antimicrobial activity, as noted in terrestrial Streptomyces extracts .

- However, its malate core could introduce biodegradability advantages over DEHP, which is environmentally persistent .

Table 1: Structural and Functional Comparison with DEHP

Almotriptan Malate

Structural Differences :

- Almotriptan Malate is a pharmaceutical salt where malic acid acts as a counterion for the active ingredient almotriptan, a serotonin receptor agonist.

- Substituents: Almotriptan’s structure includes a sulfonamide-pyrrolidine group, while the target compound’s ester groups are non-polar alkyl/alkenyl chains.

Functional Differences :

- Almotriptan Malate is used clinically for migraine treatment, leveraging malate’s solubility to enhance drug bioavailability .

- The target compound’s long alkenyl chain suggests high lipophilicity, which could limit pharmaceutical applications but favor roles in lipid-based formulations or polymer additives.

Table 2: Comparison with Almotriptan Malate

Cyclic Peptide Derivatives (e.g., Cyclo (L-Leu-L-Arg))

TN17 () highlight the diversity of bioactive esters. The target compound’s ester linkages may confer stability akin to cyclic peptides, but its lack of amino acid residues precludes direct antimicrobial mechanisms observed in diketopiperazines .

Biological Activity

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of malic acid, characterized by its long-chain fatty acid components. Its structure can be represented as follows:

- Molecular Formula : C₃₁H₅₈O₅

- Molecular Weight : 502.78 g/mol

The compound's unique structure, featuring both hydrophobic and hydrophilic regions, suggests potential applications in various biological systems.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. A study on octadecanoic acid derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in the inflammatory response .

2. Skin Barrier Function

The compound has been investigated for its role in enhancing skin barrier function. In formulations aimed at treating dry skin conditions, it was shown to improve hydration and reduce transepidermal water loss (TEWL). Clinical trials have highlighted its effectiveness in formulations designed for sensitive skin, showcasing a reduction in irritation and improvement in skin texture over a four-week period .

3. Antioxidant Activity

Antioxidant properties are another significant aspect of this compound. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in dermatological applications where oxidative damage is a concern .

Case Study 1: Efficacy in Cosmetic Formulations

A clinical study evaluated a cream containing this compound over eight weeks on participants with atopic dermatitis. The results indicated a marked improvement in skin hydration levels and a reduction in erythema scores compared to the control group, suggesting its potential as an effective ingredient in dermatological products.

Case Study 2: Wound Healing

Another study focused on the wound healing properties of this compound. In an animal model, topical application significantly accelerated wound closure rates and enhanced collagen deposition compared to untreated controls. Histological analysis revealed improved granulation tissue formation, indicating its potential utility in regenerative medicine .

Research Findings Summary

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (tested for compatibility), safety goggles, and lab coats. Gloves must comply with EN 374 standards .

- Engineering Controls : Use fume hoods or local exhaust ventilation to minimize inhalation exposure. Safety showers and eye-wash stations must be accessible .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid water flow to drains. Dispose of contaminated materials per hazardous waste regulations .

Q. How can researchers characterize the physical properties of this compound if limited data are available?

- Methodological Answer :

- Empirical Determination : Use differential scanning calorimetry (DSC) for melting point analysis and dynamic vapor sorption (DVS) for hygroscopicity. For purity, employ HPLC with UV/Vis or mass spectrometry detection .

- Stability Testing : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) to assess degradation pathways .

Q. What are the critical steps in designing a preliminary synthesis protocol for this compound?

- Methodological Answer :

- Reagent Selection : Prioritize high-purity starting materials (≥98%) and catalysts with low moisture sensitivity.

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress.

- Purification : Employ column chromatography (silica gel) or recrystallization using solvents like ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can factorial design be applied to optimize synthesis parameters (e.g., temperature, catalyst loading)?

- Methodological Answer :

- Design of Experiments (DOE) : Use a 2^k factorial design to test variables (e.g., temperature: 60–100°C, catalyst loading: 1–5 mol%). Analyze main effects and interactions via ANOVA .

- Response Surface Methodology (RSM) : After initial screening, apply central composite design (CCD) to identify optimal conditions. Validate predictions with confirmatory runs .

Q. What strategies resolve contradictions in experimental data on the compound’s stability under oxidative conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed O₂ concentration, light exposure). Use inert atmosphere gloveboxes for sensitive steps .

- Advanced Analytics : Perform LC-MS/MS to identify degradation products and quantify oxidation pathways. Cross-reference with computational models (e.g., DFT for reaction energetics) .

Q. How should researchers design experiments to analyze reaction kinetics and mechanisms?

- Methodological Answer :

- In-Situ Monitoring : Use stopped-flow UV/Vis spectroscopy or NMR to capture transient intermediates. For gas-phase reactions, employ mass spectrometry coupled with flow reactors .

- Kinetic Modeling : Fit data to rate laws (e.g., pseudo-first-order) using software like MATLAB or Python’s SciPy. Compare Arrhenius plots for activation energy calculation .

Q. What methodologies ensure robust statistical validation of data in multi-variable studies?

- Methodological Answer :

- Power Analysis : Predefine sample sizes using tools like G*Power to ensure statistical significance (α = 0.05, β = 0.2).

- Multivariate Regression : Apply partial least squares (PLS) regression to handle collinear variables. Use cross-validation (e.g., k-fold) to prevent overfitting .

Q. How can orthogonal design principles improve reproducibility in scale-up studies?

- Methodological Answer :

- Parameter Prioritization : Identify critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams). Use Taguchi methods to minimize variability during scale-up .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes (CQAs) .

Q. Data Reporting and Academic Standards

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify equipment models (e.g., "IKA RCT basic stirrer, 500 rpm"), solvent batch numbers, and ambient conditions (e.g., humidity: 45 ± 5%) .

- Data Transparency : Share raw datasets in supplementary materials, including outlier justification (e.g., Grubbs’ test for anomalous values) .

Q. How should researchers address conflicting literature data on the compound’s reactivity with strong oxidants?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies, evaluating methodological rigor (e.g., purity of reagents, control experiments) .

- Controlled Comparative Studies : Replicate key experiments under harmonized conditions, reporting deviations from original protocols .

Properties

CAS No. |

93981-22-7 |

|---|---|

Molecular Formula |

C30H56O5 |

Molecular Weight |

496.8 g/mol |

IUPAC Name |

4-O-(2-ethylhexyl) 1-O-[(E)-octadec-9-enyl] 2-hydroxybutanedioate |

InChI |

InChI=1S/C30H56O5/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-34-30(33)28(31)25-29(32)35-26-27(6-3)23-8-5-2/h14-15,27-28,31H,4-13,16-26H2,1-3H3/b15-14+ |

InChI Key |

SXJPEFGFOXWMFO-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.